1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a piperazine derivative featuring a tetrazole moiety substituted with a 3-fluorophenyl group and a 2,2-dimethylpropan-1-one terminal group. Its structure comprises:
- Piperazine core: A six-membered ring with two nitrogen atoms, commonly utilized in medicinal chemistry for its conformational flexibility and ability to interact with biological targets .
- Tetrazole substituent: The 1H-tetrazol-5-yl group is attached to the piperazine via a methyl bridge. Tetrazoles are bioisosteres of carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities .
- 3-Fluorophenyl group: The fluorine atom at the meta position may enhance lipophilicity and influence electronic interactions with target receptors .
- 2,2-Dimethylpropan-1-one: A branched ketone that likely contributes to the compound’s pharmacokinetic properties, such as solubility and metabolic resistance .
Properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-17(2,3)16(25)23-9-7-22(8-10-23)12-15-19-20-21-24(15)14-6-4-5-13(18)11-14/h4-6,11H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSXHQOIXKUQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a fluorophenyl group, a tetrazole moiety, and a piperazine ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name of the compound is 1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one. Its molecular formula is , with a molecular weight of approximately 405.437 g/mol. The structural complexity of the compound contributes to its potential interactions with various biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The tetrazole moiety enhances lipophilicity and bioavailability, while the piperazine structure improves solubility and facilitates binding to biological targets. The presence of the fluorophenyl group may influence the compound's electronic properties, enhancing its binding affinity to receptors involved in neurotransmission and other biological processes.
| Mechanism | Description |
|---|---|
| Receptor Binding | Interacts with dopamine transporters (DAT) and sigma receptors |
| Enzyme Interaction | Potential inhibition of specific enzymes involved in metabolic pathways |
| Modulation | Alters neurotransmitter release and uptake |
Pharmacological Profiles
Research indicates that derivatives of this compound exhibit various pharmacological effects, including:
- Antidepressant Activity : Compounds similar in structure have shown efficacy as atypical DAT inhibitors, suggesting potential use in treating mood disorders .
- Anticancer Properties : The unique structural attributes may allow for interaction with cancer cell signaling pathways, leading to apoptosis in malignant cells.
- Anti-inflammatory Effects : Compounds containing tetrazole rings have been studied for their anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.
Case Studies
- Dopamine Transporter Inhibition : A study involving analogs demonstrated that certain derivatives possess high affinity for DAT, which could be beneficial in treating psychostimulant abuse disorders . The compound's structure allows it to modulate dopamine levels effectively without exhibiting psychostimulant behaviors itself.
- Sigma Receptor Modulation : Research has shown that compounds targeting sigma receptors can alter dopamine transporter conformation, which may enhance therapeutic effects against substance use disorders .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity | Binding Affinity (Ki) |
|---|---|---|---|
| Compound A | Lacks fluorine | Moderate DAT inhibitor | 230 nM |
| Compound B | Contains bromine | High anti-inflammatory | 150 nM |
| This compound | Fluorine present | Potentially high DAT affinity | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared to structurally related analogs from the literature. Key differences in substituents, synthetic routes, and inferred biological activities are highlighted below.
Table 1: Structural and Functional Comparison
Key Observations :
Tetrazole vs. Sulfonyl-containing analogs (e.g., ) are synthesized under milder conditions but may exhibit faster metabolic clearance due to the polar sulfonyl moiety.
Fluorophenyl Substitution :
- The 3-fluorophenyl group is recurrent in bioactive compounds (e.g., ), suggesting its role in optimizing aromatic interactions and bioavailability .
Synthetic Accessibility :
- Piperazine derivatives with tetrazole or thiophene substituents (e.g., ) often employ coupling agents like HOBt/TBTU, indicating compatibility with solid-phase synthesis for scalability .
Biological Activity Inference :
- While direct activity data for the target compound is absent, analogs like RTB70 () with thiophene-thio groups show efficacy in receptor modulation, suggesting the target compound’s tetrazole-fluorophenyl combination could similarly target CNS or anticancer pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
